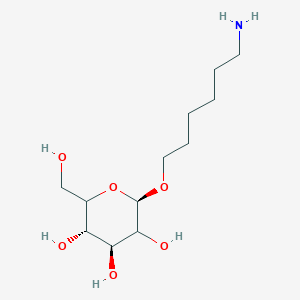

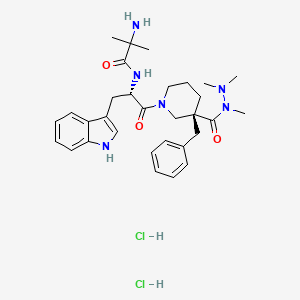

![molecular formula C₃₈H₄₈Cl₂N₂O₃ B1146689 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride CAS No. 1391054-64-0](/img/structure/B1146689.png)

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bis(diethylamino)phosphane derivatives showcases the type of methodology that might be employed in generating compounds with similar structural complexity to 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride. These processes typically involve the use of catalysts and specific reagents to introduce functional groups and build the molecular framework (Fluck, Kuhm, & Heckmann, 1992).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for this purpose. Compounds like 1,3-diphenyl-1,3-diphosphetane have been analyzed to reveal the spatial arrangement of atoms, bond lengths, and angles, providing insights into the molecular geometry and potential reactive sites of similar compounds (Becker, Massa, & Schmidt, 1982).

Chemical Reactions and Properties

The chemical reactivity of a compound like 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride can be predicted by studying its functional groups and molecular structure. For instance, the presence of diethylamino groups suggests potential nucleophilic sites, while the ethanone moiety could undergo various addition or condensation reactions. The synthesis and properties of related polymeric materials provide insights into how such functional groups contribute to the overall reactivity and properties of the compound (Liaw, Liaw, & Yang, 1999).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The inclusion phenomena observed with compounds such as 2,2′-bis(diphenylhydroxymethyl)binaphthyl, where solvents are incorporated into the crystal lattice, highlight the importance of molecular shape and intermolecular forces in determining these properties (Shi, Itoh, Masaki, & Shiro, 1996).

Chemical Properties Analysis

Understanding the chemical properties of a compound involves examining its reactivity with different reagents, stability under various conditions, and potential for forming derivatives. Research on compounds like bis(dimethylamino)difluorophosphoranylethylenes sheds light on the types of reactions and transformations that similar complex molecules can undergo, such as substitution reactions, formation of complexes, and reactivity towards electrophiles or nucleophiles (Matteson & Jesthi, 1976).

Applications De Recherche Scientifique

Chiral Metal Complexes Synthesis

Researchers have explored the reactivity of certain organic compounds with specific amines to produce novel chiral metal complexes. For example, ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates reacted with specific diamines to yield complex ligands, which were then used to obtain chiral complexes with transition metals. Such complexes have potential applications in asymmetric catalysis and materials science (Kudyakova et al., 2011).

Fluorescence and Photonic Materials

Novel cationic polymers with amino-functionalized groups have been synthesized, demonstrating significant green light emission. These materials' water solubility and fluorescence quenching properties suggest their application in sensors, organic electronics, and fluorescence-based devices (Fan et al., 2003).

Stimuli-responsive Materials

A study on tetra(4-(diethylamino)phenyl)ethene, a new derivative of tetraphenylethene, showed aggregation-induced emission with high quantum yields. Its strong proton capture capability enables reversible fluorescence switching, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Directed Arylation and Alkenylation

Research involving the arylation, heteroarylation, and alkenylation of propionamides has demonstrated the use of iron and zinc salts as catalysts. Such methodologies facilitate the functionalization of C(sp3)–H bonds, relevant in the synthesis of complex organic molecules for pharmaceuticals and materials science (Ilies et al., 2017).

Biodegradation of Environmental Pollutants

Studies on the biodegradation of structurally related compounds, such as 1,1-diphenylethane derivatives, by specific bacterial strains, have highlighted the potential of biological systems in breaking down persistent organic pollutants. This research contributes to our understanding of environmental remediation and the development of biodegradation technologies (Gautam & Suresh, 2009).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. Standard safety procedures should be followed when handling this compound. It’s always recommended to refer to the Safety Data Sheet (SDS) of the compound for comprehensive safety and handling guidelines .

Mécanisme D'action

Target of Action

The primary targets of the compound “2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride” (UNII-JXV7CLX4HX) are currently unknown . The compound is under investigation and more research is needed to identify its specific targets and their roles in biological systems.

Pharmacokinetics

The pharmacokinetic properties of UNII-JXV7CLX4HX, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of unii-jxv7clx4hx is currently unavailable

Propriétés

IUPAC Name |

2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQPDLWUDPCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride | |

CAS RN |

1391054-64-0 |

Source

|

| Record name | 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)